

validation of a spectrophotometric method for Reactive Brown 23 analysis

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Compound of Interest

Compound Name: *Reactive Brown 23*

Cat. No.: *B15138136*

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A comparative guide to the validation of a spectrophotometric method for the analysis of **Reactive Brown 23**, presenting a side-by-side evaluation with an alternative High-Performance Liquid Chromatography (HPLC) method. This guide provides detailed experimental protocols, performance data, and visual workflows to aid researchers in selecting the appropriate analytical technique for their needs.

Data Presentation: Performance Characteristics

The performance of the newly validated spectrophotometric method and the alternative HPLC method were assessed based on key validation parameters. The results are summarized in the tables below for straightforward comparison.

Table 1: Performance Characteristics of the New Spectrophotometric Method for **Reactive Brown 23**

Validation Parameter	Performance Characteristic
Linearity (Range)	0.5 - 25.0 µg/mL
Correlation Coefficient (r ²)	0.9995
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	
- Repeatability (Intra-day)	1.5%
- Intermediate Precision (Inter-day)	2.1%
Limit of Detection (LOD)	0.15 µg/mL
Limit of Quantitation (LOQ)	0.5 µg/mL
Specificity	No interference from common excipients

Table 2: Performance Characteristics of the Alternative HPLC Method for **Reactive Brown 23**

Validation Parameter	Performance Characteristic
Linearity (Range)	0.1 - 50.0 µg/mL
Correlation Coefficient (r ²)	0.9998
Accuracy (% Recovery)	99.2% - 100.8%
Precision (% RSD)	
- Repeatability (Intra-day)	0.8%
- Intermediate Precision (Inter-day)	1.2%
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantitation (LOQ)	0.1 µg/mL
Specificity	High

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New Spectrophotometric Method

- **Preparation of Standard Solutions:** A stock solution of **Reactive Brown 23** (100 µg/mL) was prepared by dissolving 10 mg of the dye in 100 mL of deionized water. Working standard solutions were prepared by diluting the stock solution with deionized water to obtain concentrations ranging from 0.5 to 25.0 µg/mL.[\[1\]](#)
- **Sample Preparation:** The sample containing **Reactive Brown 23** was dissolved in deionized water to achieve an estimated concentration within the linear range of the method.[\[1\]](#)
- **Spectrophotometric Analysis:** A UV-Vis spectrophotometer was set to the absorption maximum (λ_{max}) of **Reactive Brown 23**. The absorbance of the blank (deionized water), standard solutions, and sample solutions were measured. A calibration curve was constructed by plotting the absorbance of the standard solutions against their concentrations. The concentration of **Reactive Brown 23** in the sample was determined from the calibration curve.[\[1\]](#)

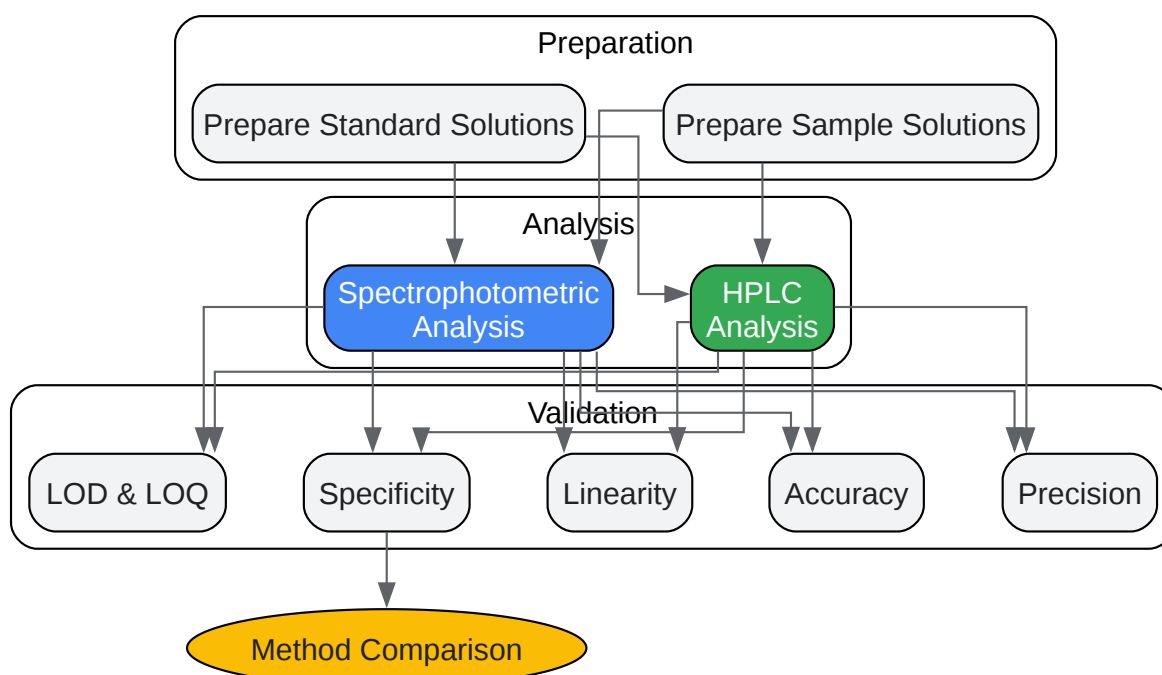
Alternative HPLC Method

- **Preparation of Mobile Phase:** The mobile phase consisted of a mixture of acetonitrile and 0.05 M phosphate buffer (pH 6.8) in a ratio of 30:70 (v/v). The mobile phase was filtered through a 0.45 µm membrane filter and degassed before use.[\[1\]](#)
- **Preparation of Standard Solutions:** A stock solution of **Reactive Brown 23** (100 µg/mL) was prepared in the mobile phase. Working standard solutions were prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 50.0 µg/mL.[\[1\]](#)
- **Sample Preparation:** The sample was dissolved in the mobile phase to achieve an estimated concentration within the linear range. The solution was filtered through a 0.45 µm syringe filter.
- **HPLC Analysis:** The HPLC system was equipped with a C18 column (250 mm x 4.6 mm, 5 µm). The flow rate was maintained at 1.0 mL/min, and the column temperature was set to 25°C. The injection volume was 20 µL. Detection was performed at the λ_{max} of **Reactive**

Brown 23 using a PDA detector. The concentration of **Reactive Brown 23** was calculated based on the peak area of the sample relative to the calibration curve generated from the standard solutions.

Visualizations

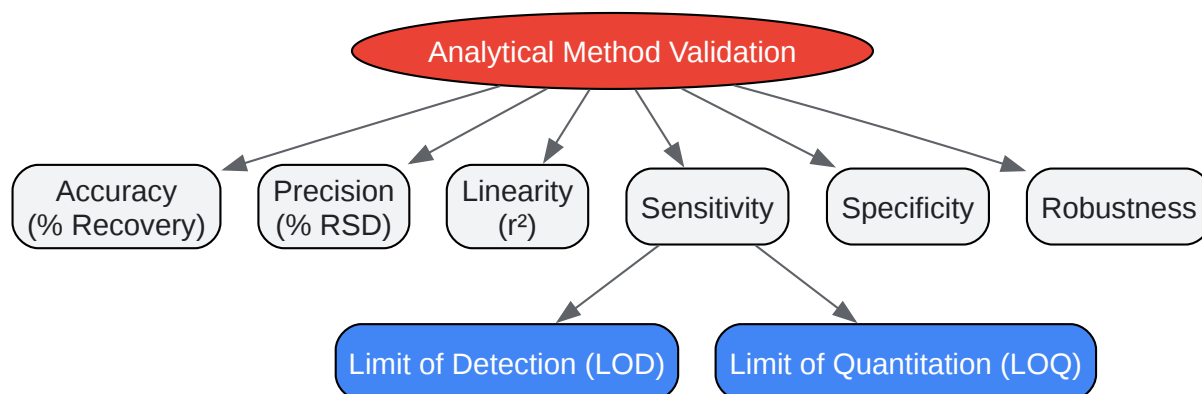
Experimental Workflow for Method Validation



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Caption: Workflow for the validation and comparison of the two analytical methods.

Logical Relationship of Method Validation Parameters



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Caption: Key parameters evaluated during analytical method validation.

Conclusion

The validated spectrophotometric method for the quantification of **Reactive Brown 23** is an accurate, precise, and reliable technique. While the HPLC method offers superior sensitivity and specificity, the spectrophotometric method serves as a simpler, more rapid, and cost-effective alternative for routine analyses where high sample throughput is necessary and potential interferences are minimal. The selection between these two methods will hinge on the specific requirements of the analysis, including the desired levels of sensitivity, selectivity, speed, and cost.

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References

- 1. benchchem.com [benchchem.com]
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